molecular formula C7H13BrO2 B1377982 3-(Bromomethyl)-1,1-dimethoxycyclobutane CAS No. 1419101-20-4

3-(Bromomethyl)-1,1-dimethoxycyclobutane

Cat. No.: B1377982
CAS No.: 1419101-20-4
M. Wt: 209.08 g/mol
InChI Key: XIPCGMXQXXCDKP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,1-dimethoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,1-dimethoxycyclobutane typically involves the bromination of 1,1-dimethoxycyclobutane. One common method is to react 1,1-dimethoxycyclobutane with bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,1-dimethoxycyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of 1,1-dimethoxycyclobutane.

Scientific Research Applications

3-(Bromomethyl)-1,1-dimethoxycyclobutane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1-dimethoxycyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The methoxy groups provide steric hindrance and electronic effects that influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,1-dimethoxycyclobutane: Similar structure but with a chlorine atom instead of bromine.

    3-(Iodomethyl)-1,1-dimethoxycyclobutane: Similar structure but with an iodine atom instead of bromine.

    1,1-Dimethoxycyclobutane: Lacks the bromomethyl group, making it less reactive.

Uniqueness

3-(Bromomethyl)-1,1-dimethoxycyclobutane is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo analogs. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.

Properties

IUPAC Name

3-(bromomethyl)-1,1-dimethoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPCGMXQXXCDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276004
Record name 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-20-4
Record name 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-1,1-dimethoxycyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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